(6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Overview
Description
(6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: is a chemical compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol . This compound is part of the dihydrobenzodioxin family and features a nitro group (-NO2) attached to the benzene ring, making it a nitro-substituted derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including nitration reactions of dihydrobenzodioxin derivatives. The nitration process typically involves treating the precursor compound with a nitrating agent such as nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled conditions to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions with stringent control of reaction parameters such as temperature, pressure, and concentration of reagents to ensure high yield and purity.
Chemical Reactions Analysis
(6-Nitro-2,3-dihydrobenzodioxin-2-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride (NaBH4) or iron (Fe) in acidic conditions .
Substitution: The hydroxyl group (-OH) can undergo substitution reactions with various reagents to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydroxylamines.
Substitution: Ester derivatives, ether derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
(6-Nitro-2,3-dihydrobenzodioxin-2-yl)methanol: can be compared with other similar compounds such as (6-Bromo-2,3-dihydrobenzodioxin-2-yl)methanol and (6-Chloro-2,3-dihydrobenzodioxin-2-yl)methanol . These compounds differ in the halogen substituent attached to the benzene ring, which affects their chemical reactivity and biological activity.
Comparison with Similar Compounds
(6-Bromo-2,3-dihydrobenzodioxin-2-yl)methanol
(6-Chloro-2,3-dihydrobenzodioxin-2-yl)methanol
(6-Iodo-2,3-dihydrobenzodioxin-2-yl)methanol
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Properties
IUPAC Name |
(6-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-4-7-5-14-9-3-6(10(12)13)1-2-8(9)15-7/h1-3,7,11H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRIKCXVBZGOJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)[N+](=O)[O-])CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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